molecular formula C13H17ClFNO B1446114 6-Fluorospiro[chroman-2,4'-piperidine]-HCl CAS No. 936648-52-1

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

Cat. No. B1446114
M. Wt: 257.73 g/mol
InChI Key: LVIYPEDTJUXAOW-UHFFFAOYSA-N
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Description

6-Fluorospiro[chroman-2,4’-piperidine]-HCl is a chemical compound with the molecular formula C13H17ClFNO . It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Synthesis Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is usually formed by the simultaneous reactions of condensation . The synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds has been reported in several studies .


Molecular Structure Analysis

The molecular structure of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl consists of a six-membered ring containing oxygen and nitrogen as hetero atoms . The molecular weight of this compound is 257.73 g/mol .


Chemical Reactions Analysis

Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms. A spiro compound is usually formed by the simultaneous reactions of condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluorospiro[chroman-2,4’-piperidine]-HCl include a molecular weight of 257.73 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass is 257.0982700 g/mol and the monoisotopic mass is 257.0982700 g/mol . The topological polar surface area is 21.3 Ų .

Scientific Research Applications

  • Medicinal Chemistry Research

    • Spiro[chromane-2,4’-piperidine] compounds have been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
    • They have been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .
    • Compounds with this backbone have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
    • Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
  • Chemical Research

    • Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .
    • A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization .
    • Owing to its versatile features, it has been incorporated in a wide variety of biochemicals, sometimes even in the generation of hits as well as lead molecules .
  • Natural Products Chemistry

    • Chromanone-based spiro compounds have garnered a great deal of attention in recent years due to their presence in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products .
  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Synthetic Chemistry

    • The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Synthetic Chemistry

    • Spiro[chromane-2,4’-piperidine]-4(3H)-one compounds are formed by the simultaneous reactions of condensation and cyclization .
    • They are used in the synthesis of a wide variety of biochemicals .
  • Biological Research

    • Spiro[chromane-2,4’-piperidine]-4(3H)-one compounds have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
    • They have been continuously reported in pre-clinical and clinical investigations .
  • Natural Products Chemistry

    • Chromanone-based spiro compounds are present in biologically active naturally derived compounds, such as vitamins, alkaloids, hormones, antibiotics, glycosides, and several other products .
  • Drug Design

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Chemical Reactions

    • The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

properties

IUPAC Name

6-fluorospiro[3,4-dihydrochromene-2,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13;/h1-2,9,15H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIYPEDTJUXAOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC3=C1C=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorospiro[chroman-2,4'-piperidine]-HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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